An In-depth Technical Guide to the Allosteric Binding Site of PTP1B-IN-14
An In-depth Technical Guide to the Allosteric Binding Site of PTP1B-IN-14
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) with a specific focus on the inhibitor PTP1B-IN-14. This document details the allosteric binding site, quantitative data for PTP1B-IN-14 and other relevant allosteric inhibitors, detailed experimental protocols for characterization, and visual representations of key biological pathways and experimental workflows.
Introduction to PTP1B and Allosteric Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways. Its overexpression or increased activity is associated with insulin resistance, type 2 diabetes, and obesity.[1][2] Consequently, PTP1B has emerged as a significant therapeutic target. However, the development of active-site inhibitors has been challenging due to the highly conserved and charged nature of the catalytic site among protein tyrosine phosphatases, leading to issues with selectivity and bioavailability.
Allosteric inhibition presents a promising alternative strategy. Allosteric inhibitors bind to a site topographically distinct from the active site, inducing a conformational change that modulates the enzyme's activity. This approach can offer greater selectivity and improved pharmacological properties. Several allosteric sites have been identified on PTP1B, with a well-characterized pocket located approximately 20 Å from the active site.[3] PTP1B-IN-14 is a selective, allosteric inhibitor of PTP1B.[4]
The Allosteric Binding Site of PTP1B
The primary allosteric binding site of PTP1B is a hydrophobic pocket formed by helices α3, α6, and α7.[5] Binding of an allosteric inhibitor to this site induces a conformational cascade. This rearrangement disrupts the interaction between helix α7, helix α3, and loop11. The movement of helix α3 promotes an interaction between Ser190 and Tyr176, which in turn abrogates the hydrophobic interaction between Tyr176 and Trp179 in the catalytically crucial WPD loop. This cascade ultimately locks the WPD loop in an open, inactive conformation, preventing substrate binding and catalysis.[1]
Key residues that have been identified as essential for the binding of various allosteric inhibitors to this site include Leu192, Asn193, Phe196, Glu200 on helix α3, Glu276, Phe280 on helix α6, and Trp291 on helix α7.[5] Additionally, residues Val287, Gln288 of the α7 helix and Gly283, Asp284, Ser285, and Ser286 of the α6-α7 loop have been shown to be important for inhibitor binding.[6] The non-conserved nature of these residues among different PTPs provides a basis for the development of selective inhibitors.[6]
PTP1B-IN-14: A Selective Allosteric Inhibitor
PTP1B-IN-14 has been identified as a selective inhibitor of PTP1B that targets an allosteric site.[4]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C27H19N5O3S4 | [4] |
| Molecular Weight | 589.73 g/mol | [4] |
| CAS Number | 724451-35-8 | [4] |
| SMILES | O=C(CSC1=NC2=C(S1)C=C(N3C(C4=C(C3=O)C=CC=C4)=O)C=C2)NC5=NN=C(SCC6=CC(C)=CC=C6)S5 | [4] |
Quantitative Binding Data
| Parameter | Value | Reference |
| IC50 | 0.72 μM | [4] |
| Kd | Not Publicly Available | |
| Ki | Not Publicly Available |
Signaling Pathways Involving PTP1B
PTP1B plays a critical role in attenuating signaling cascades initiated by insulin and leptin.
Insulin Signaling Pathway
Upon insulin binding, the insulin receptor (IR) autophosphorylates, leading to the phosphorylation of Insulin Receptor Substrate (IRS) proteins. Phosphorylated IRS serves as a docking site for downstream signaling molecules, including PI3K, which in turn activates Akt, leading to glucose uptake and glycogen synthesis. PTP1B dephosphorylates both the activated insulin receptor and IRS proteins, thus terminating the signal.
Caption: PTP1B's negative regulation of the insulin signaling pathway.
Leptin Signaling Pathway
Leptin binding to its receptor (LepR) activates the associated Janus kinase 2 (JAK2), which then phosphorylates the receptor and downstream Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in appetite and energy expenditure. PTP1B dephosphorylates JAK2, thereby inhibiting the leptin signaling cascade.
Caption: PTP1B's negative regulation of the leptin signaling pathway.
Experimental Protocols
Detailed methodologies for the characterization of PTP1B inhibitors are crucial for reproducible and accurate research. The following are representative protocols for key experiments.
PTP1B Enzymatic Activity Assay (Colorimetric)
This protocol describes a common method to determine the enzymatic activity of PTP1B and to screen for inhibitors using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B
-
pNPP (p-nitrophenyl phosphate)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test inhibitor (e.g., PTP1B-IN-14) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in DMSO. Create a dilution series of the inhibitor in the assay buffer.
-
In a 96-well plate, add 10 µL of the diluted inhibitor or DMSO (for control) to each well.
-
Add 80 µL of pre-warmed (37°C) assay buffer containing PTP1B to each well to a final concentration of 0.1 µg/mL.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution to each well (final concentration of 2 mM).
-
Immediately measure the absorbance at 405 nm in a microplate reader at 1-minute intervals for 30 minutes at 37°C.
-
The rate of p-nitrophenol production is proportional to PTP1B activity. Calculate the initial velocity (V₀) from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for a PTP1B colorimetric enzyme assay.
Determination of Binding Affinity (Kd) by Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of an inhibitor to its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human PTP1B
-
Test inhibitor (e.g., PTP1B-IN-14)
-
Running Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% P20 surfactant
Procedure:
-
Immobilization of PTP1B:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject PTP1B (at ~10 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (~2000 RU).
-
Deactivate the remaining active esters with an injection of ethanolamine.
-
A reference flow cell is prepared similarly but without PTP1B immobilization.
-
-
Binding Analysis:
-
Prepare a dilution series of the test inhibitor in the running buffer.
-
Inject the different concentrations of the inhibitor over both the PTP1B-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
After each injection, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Determination of Inhibition Constant (Ki)
The inhibition constant (Ki) provides a measure of the inhibitor's potency. It can be determined through kinetic studies by measuring the enzyme's reaction velocity at different substrate and inhibitor concentrations.
Procedure:
-
Perform the PTP1B enzymatic activity assay as described above.
-
Use a range of fixed concentrations of the inhibitor and vary the concentration of the pNPP substrate for each inhibitor concentration.
-
Measure the initial reaction velocities (V₀) for each combination of inhibitor and substrate concentration.
-
Generate Lineweaver-Burk plots (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.
-
Analyze the plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
-
The Ki value can be calculated from the intercepts and slopes of the Lineweaver-Burk plots or by non-linear regression fitting of the Michaelis-Menten equation modified for the specific type of inhibition. For non-competitive inhibition, the Ki can be determined from the apparent Vmax values.
Conclusion
PTP1B-IN-14 represents a valuable tool for studying the allosteric regulation of PTP1B. The characterization of its binding to the allosteric site provides a framework for the rational design of novel, selective, and potent PTP1B inhibitors with therapeutic potential for metabolic diseases. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this field. Further investigation into the precise binding interactions and in vivo efficacy of PTP1B-IN-14 and similar compounds will be crucial for advancing our understanding of PTP1B allostery and its therapeutic applications.
References
- 1. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B | PLOS One [journals.plos.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. rcsb.org [rcsb.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTP1B-IN-14 - CAS:724451-35-8 - 阿镁生物 [amaybio.com]
Figure 1: 2D Chemical Structure of PTP1B-IN-14.
